molecular formula C8H4BrClN2O2 B3048811 5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione CAS No. 1820704-76-4

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione

Cat. No.: B3048811
CAS No.: 1820704-76-4
M. Wt: 275.48
InChI Key: BDJGONAGKAPRQI-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione (CAS 1820704-76-4) is a high-purity chemical compound supplied for research purposes. This quinoxaline-2,3(1H,4H)-dione derivative has a molecular formula of C 8 H 4 BrClN 2 O 2 and a molecular weight of 275.49 g/mol . Research Applications and Scientific Context The quinoxaline scaffold is a versatile structure in medicinal chemistry with a broad spectrum of reported pharmacological activities . While the specific biological profile of this compound is a subject of ongoing investigation, related compounds provide strong scientific rationale for its research value. Quinoxaline-2,3(1H,4H)-dione derivatives have been extensively studied as key scaffolds for developing neuroactive compounds. Specifically, they are recognized as potent antagonists for excitatory amino acid receptors in the brain, such as the glycine site of the NMDA receptor and the AMPA receptor . These receptors are critical targets for research in various neurological conditions, making this class of compounds highly relevant for neuroscience investigations . Furthermore, the quinoxaline core is a privileged structure in the search for new anti-infective agents. Compounds based on this moiety have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis , highlighting their potential in infectious disease research . The structural features of this compound, including bromo and chloro substituents, make it a valuable intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies in these and other therapeutic areas . Usage Note This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-7-chloro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJGONAGKAPRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233393
Record name 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-76-4
Record name 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pathway 1: Sequential Nitration and Halogenation

  • Start with o-phenylenediamine protected with acetyl groups.
  • Nitrate at positions 5 and 7 using HNO₃/H₂SO₄.
  • Reduce nitro groups to amines (H₂/Pd-C).
  • Diazotize and halogenate (CuBr for Br; CuCl for Cl).
  • Cyclize with oxalic acid dichloride in toluene/DMF.

Pathway 2: Halogenation Post-Cyclization

  • Synthesize unsubstituted quinoxaline-2,3-dione.
  • Brominate using NBS (N-bromosuccinimide) at 5-position.
  • Chlorinate using SOCl₂ or PCl₅ at 7-position.

Optimization and Challenges

Parameter Optimal Condition Yield (%) Source
Cyclization solvent Toluene/DMF (1:1) 78–82
Bromination agent CuBr (Sandmeyer reaction) 65
Nitro reduction catalyst H₂/Pd-C (10% loading) 90
Chlorination reagent SOCl₂ 70

Challenges :

  • Regioselectivity : Competing halogenation at undesired positions requires careful control of reaction stoichiometry.
  • Acid sensitivity : The dione moiety is prone to decomposition under strong acidic conditions, necessitating mild deprotection methods.

Analytical Characterization

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.35–8.35 ppm, while NH groups resonate at δ 8.72 ppm.
  • ¹³C NMR : Carbonyl carbons (C=O) are observed at δ 164.70–154.50 ppm; C-Br and C-Cl signals appear at δ 135.66 and 80.67 ppm, respectively.
  • IR : Stretching vibrations for C=O (1680 cm⁻¹) and NH (3274 cm⁻¹) confirm the dione structure.

Alternative Approaches

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The dione functionality allows for oxidation and reduction reactions, leading to the formation of different oxidation states.

    Cyclization and Ring-Opening: The quinoxaline ring can undergo cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Electrophiles: Bromine (Br2), chlorine (Cl2)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound.

Scientific Research Applications

Scientific Research Applications

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, due to the presence of both bromine and chlorine atoms, gives it distinct chemical reactivity, making it useful for various scientific and industrial purposes.

Chemistry

  • Building Block for Synthesis: It serves as a building block for synthesizing complex molecules.
  • Reagent in Organic Synthesis: It is used as a reagent in organic synthesis.

Biology

  • Bioactive Compound: It is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine

  • Therapeutic Applications: It is explored for potential therapeutic uses and as a lead compound for drug development.
  • Antimicrobial Activity: Research indicates that the compound exhibits antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, it showed a zone of inhibition of 30 mm against Pseudomonas vulgaris, indicating strong antibacterial efficacy.

Industry

  • Specialty Chemicals and Materials: It is utilized in the production of specialty chemicals and materials with specific properties.

This compound has diverse biological activities, making it significant in medicinal chemistry.

Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli16
Pseudomonas vulgaris30

Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies show that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL).

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3
Doxorubicin3.23

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition: It is a potential inhibitor of DNA gyrase, which is an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell division and growth.
  • Serotonin Receptor Modulation: Quinoxaline derivatives can modulate serotonin receptors (5-HT3A and 5-HT3AB), which are implicated in various physiological processes and diseases. The selectivity exhibited by these compounds could lead to novel treatments for anxiety and depression. A study described the first series of ligands that can discriminate between these receptor types at the level of the orthosteric binding site .

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The positions and types of substituents significantly alter physical properties such as melting points and spectral characteristics. Key comparisons include:

Compound Substituents (Positions) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Br (5), Cl (7) Data not provided Inferred: C=N stretch ~1605–1615 cm⁻¹ (IR)
6-Chloro-7-methyl-3-[2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 11) Br (3), Cl (5) on benzylidene 337–338 (dec.) IR: 3425 (OH), 1605 (C=N); NMR: δ 8.47 (N=CH)
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 10) Br (5), OCH₃ (3) on benzylidene 311–312 (dec.) IR: 3500 (OH), 1610 (C=N); NMR: δ 8.38 (N=CH)
1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione () Cl (6), allyl groups (1,4) Not reported MEP analysis: Electron-deficient quinoxaline core

Key Observations :

  • Melting Points : Halogenated derivatives (e.g., Compound 11) exhibit higher melting points than methoxy-substituted analogs (Compound 10), likely due to stronger halogen-based intermolecular interactions.
  • Spectral Trends : The C=N imine stretch in IR (~1605–1615 cm⁻¹) is consistent across halogenated derivatives, while hydroxyl (OH) stretches vary with substitution .

Electronic and Reactivity Profiles

Molecular Electrostatic Potential (MEP)
  • For the target compound, Br and Cl substituents would further enhance electron withdrawal, increasing electrophilicity at the quinoxaline ring.
Natural Population Analysis (NPA) Charges
  • In 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the chlorine atom carries a partial negative charge (−0.32 e), while adjacent carbons are electron-deficient (+0.18 e). Bromine in the target compound may amplify this polarization due to its higher polarizability .

Biological Activity

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family of compounds, characterized by a bicyclic structure containing two nitrogen atoms. The synthesis typically involves the bromination and chlorination of quinoxaline derivatives, which can be achieved through various chemical reactions. The compound has been synthesized using methods that ensure high yields and purity, making it suitable for biological evaluation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, the compound demonstrated a zone of inhibition (ZOI) of 30 mm against Pseudomonas vulgaris, indicating strong antibacterial efficacy .

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli16
Pseudomonas vulgaris30

Anticancer Activity

The compound has also been evaluated for its anticancer potential . In vitro studies revealed that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .

Cell Line IC50 (µg/mL)
HCT-1161.9
MCF-72.3
Doxorubicin3.23

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition: The compound has been identified as a potential inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition disrupts bacterial cell division and growth.
  • Serotonin Receptor Modulation: Studies have shown that quinoxaline derivatives can modulate serotonin receptors (5-HT3A and 5-HT3AB), which are implicated in various physiological processes and diseases . The selectivity exhibited by these compounds could lead to novel treatments for anxiety and depression.

Study on Antiviral Activity

In a recent investigation focusing on the antiviral properties of quinoxaline derivatives, this compound was tested against the Tobacco Mosaic Virus (TMV). The compound demonstrated a protective effect with an EC50 value indicating effective concentration levels .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the quinoxaline ring significantly influence biological activity. Electron-withdrawing groups like bromine and chlorine enhance antimicrobial potency while also affecting receptor binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione

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